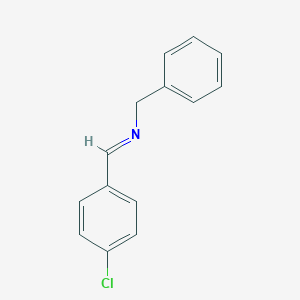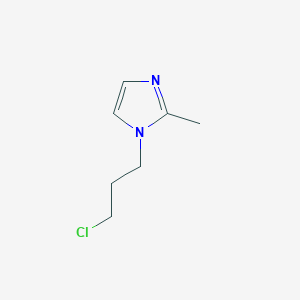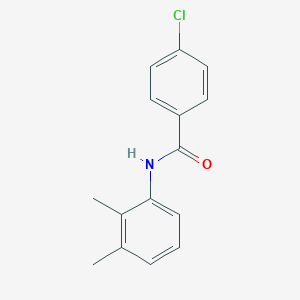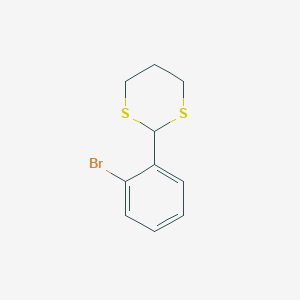![molecular formula C13H13ClF3NO4 B171286 Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate CAS No. 172527-71-8](/img/structure/B171286.png)
Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate
Descripción general
Descripción
Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate is a chemical compound with the molecular formula C13H13ClF3NO4 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridinyl group attached to a malonate group. The pyridinyl group contains a trifluoromethyl group and a chlorine atom .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 332.4±37.0 °C at 760 mmHg, and a flash point of 154.8±26.5 °C . It has a molar refractivity of 70.5±0.3 cm3, a polar surface area of 65 Å2, and a molar volume of 251.2±3.0 cm3 .Aplicaciones Científicas De Investigación
Chemical Properties and Applications
Development of Pesticides and Their Impact : Studies have explored the effects of chemicals like chlorpyrifos and cypermethrin, highlighting their developmental and lung toxicity in animal models. This suggests a broader research interest in the environmental and health impacts of chemically similar pesticides (Shaikh & Sethi, 2020).
Neurotoxic Potential Assessment : Research assessing the neurotoxic potential of organophosphorus compounds, including chlorpyrifos, underlines the critical examination of chemical effects on neurological health, which could parallel investigations into similar compounds (Richardson, 1995).
Chemistry and Properties of Related Compounds : The variability in chemistry and properties of pyridine-containing compounds and their complexes points to the diverse applications and potential of these chemicals in various scientific fields, including pharmaceuticals and materials science (Boča, Jameson, & Linert, 2011).
Research Directions and Methodologies
Photodynamic Therapy Enhancement : Research into improving the clinical outcomes of photodynamic therapy by enhancing protoporphyrin IX accumulation suggests a medical application avenue for compounds that interact with cellular pathways (Gerritsen et al., 2008).
Microbial Degradation and Environmental Impact : Investigations into the microbial degradation of pesticides and their metabolites, such as chlorpyrifos and TCP, highlight the environmental significance and potential bioremediation applications of understanding and managing chemical pollutants (Bose, Kumar, & Vo, 2021).
Safety and Hazards
The safety data sheet for Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate suggests using personal protective equipment, avoiding dust formation, and ensuring adequate ventilation when handling the compound . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water .
Propiedades
IUPAC Name |
diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3NO4/c1-3-21-11(19)9(12(20)22-4-2)10-8(14)5-7(6-18-10)13(15,16)17/h5-6,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPNAVYQHJYROG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378858 | |
| Record name | Diethyl [3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
172527-71-8 | |
| Record name | Diethyl [3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene](/img/structure/B171224.png)







![Methyl 3-[(chlorosulfonyl)methyl]benzoate](/img/structure/B171250.png)


![3-Methylfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B171267.png)

